molecular formula C20H11Cl5N2O2 B401084 2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE

2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B401084
M. Wt: 488.6g/mol
InChI Key: MKGNIFJMGUWFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound characterized by multiple chlorine substitutions on its benzamide structure

Preparation Methods

The synthesis of 2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE typically involves multiple steps, including Friedel-Crafts acylation and subsequent chlorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve large-scale batch processes with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other chlorinated benzamides and benzoyl derivatives. Compared to these, 2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C20H11Cl5N2O2

Molecular Weight

488.6g/mol

IUPAC Name

2,4-dichloro-N-[3-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H11Cl5N2O2/c21-10-1-4-13(15(23)7-10)19(28)26-12-3-6-18(17(25)9-12)27-20(29)14-5-2-11(22)8-16(14)24/h1-9H,(H,26,28)(H,27,29)

InChI Key

MKGNIFJMGUWFRQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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